tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
CAS No.: 1628604-98-7
Cat. No.: VC2594725
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate - 1628604-98-7](/images/structure/VC2594725.png)
Specification
CAS No. | 1628604-98-7 |
---|---|
Molecular Formula | C11H20N2O2 |
Molecular Weight | 212.29 g/mol |
IUPAC Name | tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate |
Standard InChI | InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)5-12(4)6-11/h5-8H2,1-4H3 |
Standard InChI Key | UKJRVIMFXWMTMH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate features a complex molecular structure with several defining elements:
The compound's structure can be visualized as having a rigid core scaffold with the protecting groups positioned strategically to allow for selective chemical modifications.
Physical and Chemical Properties
tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate possesses distinctive physical and chemical properties that influence its behavior in various applications. The compound is characterized by its stability under normal laboratory conditions, though it demonstrates sensitivity to strong acids that can cleave the tert-butyloxycarbonyl protecting group. Based on structural analysis and comparison with similar compounds, the following properties can be inferred:
The presence of the tert-butyl group enhances the compound's lipophilicity, which may influence its membrane permeability in biological systems. The diazaspiro structure creates a unique three-dimensional spatial arrangement that can impact molecular recognition events in biological settings.
Synthesis Methodology
Reaction Conditions and Considerations
The synthesis of such complex spiro compounds typically requires careful control of reaction conditions. Based on the synthesis of similar compounds, the following considerations are important:
The synthesis of such specialized compounds requires technical expertise and sophisticated laboratory equipment to ensure high yields and product purity.
Chemical Reactivity
Functional Group Reactivity
tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate contains several reactive sites that influence its chemical behavior:
-
The Boc-protected nitrogen can undergo deprotection under acidic conditions
-
The N-methyl group provides steric hindrance and influences nitrogen nucleophilicity
-
The spirocyclic system can undergo ring-opening reactions under certain conditions
-
The carbamate functionality can participate in various transformations
These reactive sites make the compound versatile in organic synthesis applications, allowing for selective transformations to generate more complex molecular structures.
Stability Profile
The compound demonstrates stability under normal laboratory conditions but exhibits sensitivity to specific chemical environments:
Understanding these stability parameters is crucial for proper handling, storage, and utilization of this compound in various applications.
Applications in Chemical Research
Medicinal Chemistry Applications
tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate has significant potential in medicinal chemistry due to its unique structural features. The compound offers several advantages as a building block or intermediate in drug discovery:
-
Scaffold diversity: The diazaspiro structure provides access to underexplored chemical space in drug design
-
Conformational constraint: The rigid spirocyclic system can lead to enhanced target selectivity
-
Multiple derivatization points: The two nitrogen atoms allow for diverse structural modifications
-
Potential pharmacophoric properties: The three-dimensional arrangement may confer specific binding characteristics to biological targets
The compound can serve as a valuable intermediate in the synthesis of biologically active molecules targeting various therapeutic areas.
Synthetic Utility
Beyond medicinal chemistry, tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate offers considerable utility in organic synthesis:
-
Building block for complex molecular structures
-
Template for the development of novel heterocyclic systems
-
Intermediate in the synthesis of specialized catalysts
-
Precursor for the preparation of materials with specific properties
The compound's structural complexity and functional group arrangement make it a versatile synthetic intermediate with applications across multiple domains of chemical research.
Structural Comparisons with Related Compounds
Analogous Diazaspiro Compounds
Several structurally related compounds share common features with tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate, providing valuable comparative insights:
These structural analogues display different physicochemical properties and reactivities, illustrating how subtle structural modifications can significantly impact molecular behavior.
Structure-Property Relationships
Comparative analysis of these related compounds reveals important structure-property relationships:
-
N-substitution patterns influence solubility, reactivity, and stability
-
Ring size affects molecular geometry and conformational preferences
-
Functional group positioning impacts chemical reactivity and selectivity
-
Protection strategies determine synthetic utility and handling requirements
Understanding these relationships helps researchers make informed decisions when selecting specific derivatives for particular applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume